

## Comparative Analysis of UNC9426 Crossreactivity with AXL and MERTK

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor **UNC9426**, focusing on its cross-reactivity with the receptor tyrosine kinases AXL and MERTK. The information is supported by experimental data to aid in the evaluation of its suitability for various research and drug development applications.

## Introduction to UNC9426 and the TAM Family Kinases

**UNC9426** is a potent and selective small molecule inhibitor of TYRO3, a member of the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases.[1] The TAM family plays a crucial role in various physiological processes, including the regulation of immune responses, clearance of apoptotic cells, and cell growth and survival.[2] Dysregulation of TAM kinase signaling, particularly AXL and MERTK, has been implicated in the progression of various cancers, making them attractive therapeutic targets.[3][4] Given the structural homology within the TAM family, understanding the selectivity profile of inhibitors like **UNC9426** is critical.

## **Biochemical Activity and Selectivity of UNC9426**

**UNC9426** has been identified as a highly potent inhibitor of TYRO3, with a reported half-maximal inhibitory concentration (IC50) of 2.1 nM in biochemical assays.[1] Its selectivity



against the other TAM family members, AXL and MERTK, has been quantified, demonstrating a significantly lower affinity for these kinases.

The inhibitor shows a 90-fold greater selectivity for TYRO3 over AXL and a 276-fold greater selectivity for TYRO3 over MERTK.[1] Based on these selectivity folds, the estimated biochemical IC50 values for **UNC9426** against AXL and MERTK are approximately 189 nM and 579.6 nM, respectively.

For comparison, other inhibitors have been developed to target AXL and MERTK with high potency. For instance, INCB081776 is a potent dual inhibitor of AXL and MERTK with IC50 values of 0.61 nM and 3.17 nM, respectively.[2] Another compound, a macrocyclic inhibitor designated as compound 43, also exhibits potent dual inhibition of MERTK and AXL.[3]

Data Presentation: UNC9426 Inhibitory Activity

Kinase	UNC9426 IC50 (nM)	Selectivity vs. TYRO3
TYRO3	2.1[1]	1-fold
AXL	~189 (estimated)	90-fold[1]
MERTK	~579.6 (estimated)	276-fold[1]

## **Cellular Activity of UNC9426**

In a cellular context, **UNC9426** demonstrates a high affinity for TYRO3, with a reported half-maximal effective concentration (EC50) of 89.8 nM.[1] While specific EC50 values for AXL and MERTK have not been detailed in the reviewed literature, the significant difference in biochemical potency suggests a correspondingly lower activity in cellular models.

### **Experimental Protocols**

The following are detailed methodologies for key experiments that would be utilized to determine the cross-reactivity of **UNC9426** with AXL and MERTK.

# Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)



This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified kinase.

 Reagents and Materials: Recombinant human AXL and MERTK kinase domains, biotinylated substrate peptide, ATP, europium-labeled anti-phosphotyrosine antibody, and streptavidinallophycocyanin (SA-APC).

#### Procedure:

- A reaction mixture is prepared containing the respective kinase (AXL or MERTK), the biotinylated substrate peptide, and varying concentrations of UNC9426.
- The kinase reaction is initiated by the addition of ATP and incubated at room temperature.
- The reaction is stopped, and the detection reagents (europium-labeled antiphosphotyrosine antibody and SA-APC) are added.
- After incubation, the TR-FRET signal is measured using a suitable plate reader. The signal
  is proportional to the amount of phosphorylated substrate.
- Data Analysis: The percentage of inhibition is calculated for each concentration of UNC9426.
   The IC50 value is determined by fitting the dose-response curve using non-linear regression.

### Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of an inhibitor to its target kinase within living cells.

Reagents and Materials: HEK293 cells, plasmid encoding NanoLuc®-AXL or NanoLuc®-MERTK fusion protein, NanoBRET™ tracer, and Nano-Glo® substrate.

#### Procedure:

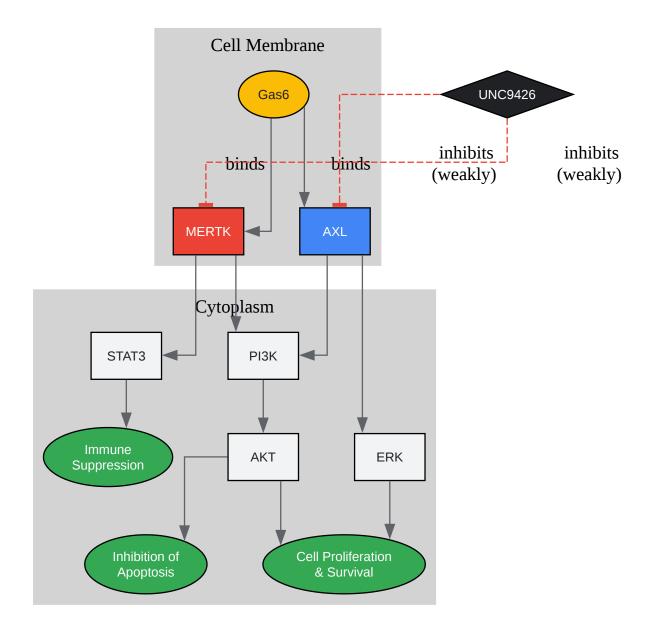
- HEK293 cells are transiently transfected with the plasmid encoding the NanoLuc®-kinase fusion protein.
- Transfected cells are seeded into a multi-well plate and treated with varying concentrations of UNC9426.



- The NanoBRET™ tracer is added to the cells, followed by the Nano-Glo® substrate.
- The bioluminescence resonance energy transfer (BRET) signal is measured using a luminometer. The BRET signal is generated when the tracer binds to the kinase, bringing the NanoLuc® donor and the fluorescent tracer acceptor into close proximity.
- Data Analysis: The BRET ratio is calculated, and the data are normalized to a vehicle control. The EC50 value, representing the concentration of UNC9426 that displaces 50% of the tracer, is determined from the dose-response curve.

# Signaling Pathways and Experimental Workflows AXL and MERTK Signaling Pathway



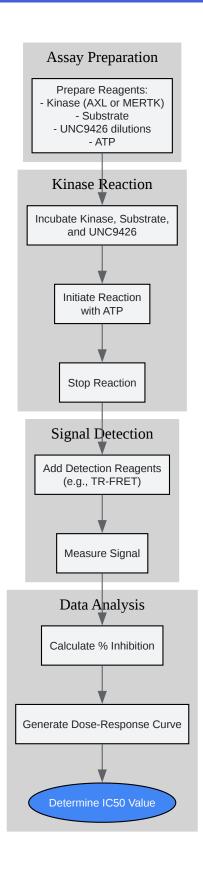


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Caption: Simplified AXL and MERTK signaling pathways and the inhibitory action of UNC9426.

## **Experimental Workflow for Kinase Inhibition Assay**





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Caption: General workflow for determining the IC50 of UNC9426 against AXL and MERTK.



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